molecular formula C13H18Cl2N2O B14776670 2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14776670
M. Wt: 289.20 g/mol
InChI Key: AQVFTIJLZKWDLQ-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound’s structure includes an amino group, a dichlorobenzyl group, and a dimethylbutanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzyl chloride and (S)-3-dimethylbutanamide.

    Nucleophilic Substitution: The 2,3-dichlorobenzyl chloride undergoes nucleophilic substitution with (S)-3-dimethylbutanamide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including bioactive compounds and natural products.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological systems and pathways.

    Industrial Chemistry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N,3-dimethylbutanamide is unique due to its specific structural features, such as the position of the dichlorobenzyl group and the chiral center. These characteristics contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

IUPAC Name

2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-5-4-6-10(14)11(9)15/h4-6,8,12H,7,16H2,1-3H3

InChI Key

AQVFTIJLZKWDLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N

Origin of Product

United States

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